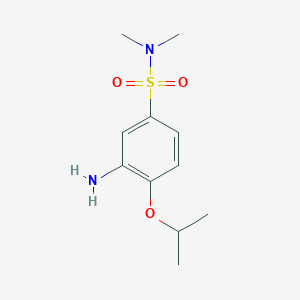

3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-8(2)16-11-6-5-9(7-10(11)12)17(14,15)13(3)4/h5-8H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEMSWNOQVVNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination Step

Amination is a critical step where the amino group is introduced onto the benzene ring. For compounds similar to 3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide, the amination process can be performed by reacting a precursor compound (often a halogenated or nitro-substituted aromatic sulfonamide) with a suitable amine, such as dimethylamine.

- Amination can be conducted in the presence of solvents like toluene, methanol, or ethanol.

- The reaction temperature typically ranges from 40°C to 100°C, often optimized near the solvent’s reflux temperature (e.g., 79°C for toluene).

- Excess amine may be used both as reagent and solvent to drive the reaction to completion.

- The molar ratio of amine to precursor ranges from 1:1 up to 1:20, with preferred ratios around 1:10 to 1:15 for efficient conversion.

- Work-up includes solvent extraction and purification steps to isolate the aminated intermediate.

Sulfonylation Step

Sulfonylation introduces the sulfonamide functional group (-SO2-NH2) onto the aromatic ring.

- Typically, sulfonyl chlorides, such as p-nitrobenzenesulfonyl chloride, are reacted with the aminated intermediate.

- The reaction is carried out under controlled alkaline conditions using bases like triethylamine or pyridine to scavenge hydrochloric acid generated during the reaction.

- Solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are preferred for their inertness and ability to dissolve reactants.

- The reaction temperature is maintained between 40°C and 50°C to optimize yield and selectivity.

- Stirring times can vary but often last several hours to ensure complete sulfonylation.

Protection and Deprotection Strategies

To prevent side reactions and improve selectivity, protecting groups such as benzyloxycarbonyl (Cbz or Z) are employed on amino groups during intermediate steps.

- The protecting group is introduced early in the synthesis and removed (deprotected) after key transformations.

- Deprotection is often achieved by acid treatment or catalytic hydrogenation.

- Separation of reduction and deprotection steps enhances selectivity and process control.

- This approach is particularly useful in stereoselective syntheses where optically pure forms are desired.

One-Pot Procedures and Industrial Scalability

- One-pot synthesis methods have been developed to combine multiple steps without intermediate purification, increasing efficiency and reducing costs.

- These methods utilize commercially available starting materials and safe, bulk-available reagents.

- Reaction conditions are optimized for industrial scale-up, including temperature control, solvent choice, and pH adjustments during crystallization to improve purity and yield.

Summary Table of Key Reaction Parameters

| Step | Reagents/Agents | Solvents | Temperature Range (°C) | Molar Ratios (Reagent:Substrate) | Notes |

|---|---|---|---|---|---|

| Amination | Dimethylamine or other amines | Toluene, methanol, ethanol | 40 – 100 (prefer ~79) | 1:1 to 1:20 (prefer 1:10–1:15) | Excess amine can act as solvent |

| Sulfonylation | p-Nitrobenzenesulfonyl chloride | DCM, ethyl acetate, THF | 40 – 50 | 1:1 to 1:4 (prefer ~1:1.2) | Alkaline conditions with triethylamine/pyridine |

| Protection | Benzyloxycarbonyl chloride (Cbz) | Various | Ambient to mild heat | Stoichiometric | Protect amino groups for selectivity |

| Deprotection | Acid or catalytic hydrogenation | Acidic aqueous or organic | Ambient to mild heat | Stoichiometric | Separate from reduction for better control |

| Crystallization | pH and concentration control | Polar solvents | 30 – 80 | N/A | Improves purity and yield |

Research Findings and Optimization Insights

- The use of benzyloxycarbonyl as a protecting group has been shown to improve stereoselectivity and purity in multi-step syntheses of sulfonamide derivatives.

- Control of pH and concentration during crystallization significantly enhances yield and purity compared to simple heating methods.

- One-pot procedures reduce intermediate handling and improve overall process efficiency, making them suitable for industrial production.

- The choice of solvent and temperature directly affects reaction rates and selectivity, with toluene being a preferred solvent for amination due to its boiling point and inertness.

- Alkaline scavengers such as triethylamine or pyridine are essential in sulfonylation to neutralize acidic byproducts and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The sulfonamide group in 3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide may enhance its efficacy against bacterial infections. A study showed that similar compounds could inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

2. Anticancer Potential

Studies have explored the anticancer properties of sulfonamide derivatives. The compound's structure suggests it could interact with various biological targets involved in cancer proliferation. For instance, research has indicated that modifications to the sulfonamide group can lead to increased cytotoxicity against cancer cell lines .

3. Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underlines their use in treating infections caused by resistant bacteria .

Chemical Synthesis Applications

1. Building Block for Synthesis

this compound can be utilized as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules .

2. Development of Novel Compounds

The compound can be modified to create novel derivatives with enhanced properties. For instance, altering the alkyl groups or introducing additional functional groups can lead to compounds with improved solubility or biological activity .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The results indicated a correlation between the structural modifications and increased potency against these pathogens.

Case Study 2: Anticancer Activity

In vitro studies on modified sulfonamides revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of specific metabolic pathways crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The sulfonamide class encompasses diverse derivatives with substituents impacting physical, electronic, and biological properties. Key comparisons include:

Key Observations :

- Substituent Position and Electronic Effects : The target compound’s isopropyloxy group (electron-donating) contrasts with SC-558 analogs’ electron-withdrawing halogens (Br, Cl), which enhance receptor binding but reduce solubility .

- Thermal Stability : The fluorinated chromene-pyrazolopyrimidine derivative () exhibits a higher melting point (175–178°C) compared to the target compound, likely due to rigid aromatic stacking .

- Solubility : The dimethylamine and isopropyloxy groups in the target compound improve aqueous solubility relative to the methoxy-substituted analog in , which may favor lipid membrane penetration .

Functional Group Comparisons

- In contrast, the target compound’s dimethylamine group balances steric and electronic effects, optimizing hydrogen bonding without excessive bulk .

- Amino Group Derivatives: The azide-functionalized sulfonamide in introduces explosive reactivity, limiting pharmaceutical utility compared to the stable amino group in the target compound . The trifluoroacetamido group in Example 52 () provides strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound .

Table 1: Substituent Impact on Key Properties

Table 2: Thermal and Spectroscopic Data

Biological Activity

3-Amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| CAS Number | 1036446-45-3 |

| Molecular Formula | C₁₁H₁₈N₂O₃S |

| Molecular Weight | 258.34 g/mol |

| Boiling Point | Not available |

| LogP | Not specified |

The presence of the sulfonamide group contributes to its biological activity, particularly in enzyme inhibition and interaction with various biomolecules.

Antioxidant Activity

Research indicates that sulfonamide derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various benzene sulfonamides, including this compound, using DPPH radical scavenging assays. The results demonstrated a notable capacity to neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit certain enzymes. In vitro studies have shown that this compound can inhibit carbonic anhydrase (CA) activity. This inhibition is crucial for developing treatments for conditions such as glaucoma and epilepsy, where CA plays a significant role.

Cardiovascular Effects

A recent study investigated the effects of various benzene sulfonamides on perfusion pressure in isolated rat hearts. The findings indicated that this compound significantly reduced perfusion pressure compared to controls. This effect is hypothesized to be linked to calcium channel modulation, which warrants further investigation into its cardiovascular applications .

Case Studies

-

Study on Perfusion Pressure : In an experimental setup involving isolated rat hearts, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in perfusion pressure over time, suggesting a potential therapeutic role in managing cardiac conditions.

Group Compound Dose Effect on Perfusion Pressure I Control - Baseline II This compound 0.001 nM Significant decrease III Other Sulfonamide Derivative 0.001 nM Minimal effect - Antioxidant Efficacy : A comparative study assessed the antioxidant activity of various compounds, including this compound. The compound exhibited a high level of radical scavenging activity, comparable to established antioxidants.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The sulfonamide moiety facilitates binding to target enzymes, leading to inhibition and modulation of biochemical pathways.

- Calcium Channel Modulation : The compound's ability to alter calcium influx may explain its cardiovascular effects, particularly in reducing perfusion pressure.

- Radical Scavenging : The presence of amino and sulfonyl groups contributes to its capacity to donate electrons and neutralize free radicals.

Q & A

Advanced Research Question

- Solubility enhancement :

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO).

- pH adjustment : Protonate/deprotonate the amino group (pKa ~8-10).

- Stability testing :

- Thermogravimetric analysis (TGA) : Assess thermal degradation.

- HPLC-MS stability screens : Monitor decomposition under assay conditions (e.g., PBS buffer, 37°C) .

Which crystallographic refinement programs are suitable for this compound, and what challenges occur during data processing?

Advanced Research Question

- SHELX suite (SHELXL/SHELXS) : Widely used for small-molecule refinement.

- Challenges :

- Disorder modeling : Propan-2-yloxy groups may exhibit rotational disorder.

- Hydrogen atom placement : Requires high-resolution data (<1.0 Å) for accurate refinement.

How do substituent modifications (e.g., replacing propan-2-yloxy with ethoxy) affect biological activity?

Advanced Research Question

- Structure-activity relationship (SAR) studies :

- Hydrophobic substituents : Propan-2-yloxy enhances binding in lipophilic pockets (e.g., enzyme active sites).

- Smaller groups (e.g., ethoxy) : May reduce steric hindrance but lower affinity.

- Methodology :

What analytical techniques validate the purity and identity of synthesized batches?

Basic Research Question

- Nuclear magnetic resonance (NMR) : 1H/13C NMR for structural confirmation.

- Mass spectrometry (HRMS) : Exact mass verification.

- Elemental analysis : Validate C, H, N, S content.

- HPLC with UV/RI detection : Quantify purity (>95% typical for research use) .

How can computational chemistry predict the compound’s pharmacokinetic properties?

Advanced Research Question

- Tools : SwissADME, pkCSM.

- Predicted parameters :

What are the implications of crystal packing interactions on the compound’s physicochemical properties?

Advanced Research Question

- Hydrogen-bond networks : Amino and sulfonamide groups form intermolecular bonds, affecting solubility.

- Packing density : Influences melting point and mechanical stability.

- Methodology :

How does the compound interact with biological membranes in cellular uptake studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.